3,5-Bis(prop-2-ynylthio)isothiazole-4-carbonitrile
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Overview
Description
BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE: is a complex organic compound characterized by the presence of a thiazole ring substituted with prop-2-yn-1-ylsulfanyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the cyclization of bis(prop-2-yn-1-yl) sulfide with sulfur dichloride. This reaction is carried out in chloroform at low temperatures, around -30°C, following an anti-Markovnikov addition scheme at both triple bonds of the bis(prop-2-yn-1-yl) sulfide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Cyclization: The initial synthesis involves cyclization reactions.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions:
Sulfur Dichloride: Used in the initial cyclization reaction.
Chloroform: Solvent for the reaction.
Low Temperatures: Essential for controlling the reaction pathway and ensuring regioselectivity.
Major Products: The primary product of the synthesis is BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE itself. Further reactions can yield derivatives with modified functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel molecules .
Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. They can be investigated for their biological activity, including antimicrobial, anticancer, and antiviral properties.
Industry: In the industrial context, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with molecular targets through its functional groups. The thiazole ring and the prop-2-yn-1-ylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets would depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Bis(prop-2-yn-1-yl) sulfide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Propargyl compounds: Compounds containing the prop-2-yn-1-yl group, known for their reactivity and potential biological activity.
Uniqueness: BIS(PROP-2-YN-1-YLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of its functional groups and the thiazole ring
Properties
Molecular Formula |
C10H6N2S3 |
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Molecular Weight |
250.4 g/mol |
IUPAC Name |
3,5-bis(prop-2-ynylsulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H6N2S3/c1-3-5-13-9-8(7-11)10(15-12-9)14-6-4-2/h1-2H,5-6H2 |
InChI Key |
XWYJKRZSAPDODU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=C(C(=NS1)SCC#C)C#N |
Origin of Product |
United States |
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